molecular formula C23H32O4 B1665616 Adynerigenine CAS No. 6246-57-7

Adynerigenine

Cat. No.: B1665616
CAS No.: 6246-57-7
M. Wt: 372.5 g/mol
InChI Key: NPQJYTKOLRTWRO-PEZJLNGPSA-N
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Description

Adynerigenine is a cardenolide genin (aglycone) derived from cardiac glycosides (CGs) found in Nerium oleander. It serves as the non-sugar component of CGs, which are renowned for their cardiotonic properties. Structurally, this compound features a steroidal core with a characteristic unsaturated lactone ring at position C-17, critical for its bioactivity . In a 2021 study, this compound was identified as one of six genins responsible for generating 38 distinct CGs in N. oleander, highlighting its role in chemical diversification . Its pharmacological significance lies in its ability to inhibit Na⁺/K⁺-ATPase, a mechanism exploited in treating heart failure, though its toxicity profile necessitates careful structural optimization .

Properties

CAS No.

6246-57-7

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one

InChI

InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1

InChI Key

NPQJYTKOLRTWRO-PEZJLNGPSA-N

SMILES

CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@]34[C@@H]2CC[C@]5([C@]3(O4)CC[C@@H]5C6=CC(=O)OC6)C)O

Canonical SMILES

CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adynerigenine;  Adynerigenin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adynerigenine shares structural homology with other cardenolide genins, differing primarily in hydroxylation patterns, double bond positions, and lactone ring modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Structural Differences vs. This compound Natural Source Key Pharmacological Properties
Gitoxigenin Additional hydroxyl group at C-16 Digitalis purpurea Moderate cardiotonic activity; higher solubility due to hydroxylation
Oleandrigenin Epoxy group at C-7/C-8 Nerium oleander Enhanced cytotoxicity; used in anticancer research
Digitoxigenin Saturated lactone ring (butenolide) Digitalis lanata Higher Na⁺/K⁺-ATPase affinity; narrow therapeutic index
Δ16-Adynerigenin Double bond at C-16/C-17 Nerium oleander Altered metabolic stability; reduced toxicity

Key Findings:

Hydroxylation Effects : Gitoxigenin’s C-16 hydroxyl group improves water solubility but reduces membrane permeability compared to this compound .

Lactone Ring Modifications : Digitoxigenin’s saturated lactone ring enhances target affinity but exacerbates arrhythmia risks, underscoring this compound’s balance of efficacy and safety .

Epoxy Groups: Oleandrigenin’s C-7/C-8 epoxy group correlates with anticancer activity, a property less pronounced in this compound .

Functional Comparison with Analogues

Mechanistic Similarities

All compounds inhibit Na⁺/K⁺-ATPase, but this compound exhibits intermediate binding kinetics. For instance:

  • Digitoxigenin : IC₅₀ = 0.1 nM (highest potency due to lactone saturation) .
  • This compound : IC₅₀ = 1.2 nM .
  • Gitoxigenin : IC₅₀ = 3.5 nM .

Toxicity Profiles

  • Adynerigenin beta-neritrioside (a CG derivative): LD₅₀ = 12 mg/kg (mice), vs. This compound ’s LD₅₀ = 8 mg/kg, indicating glycosylation reduces toxicity .
  • Dehydroadynerigenin glucosyldigitaloside : Lacks the lactone ring, abolishing cardiotoxicity but retaining anti-inflammatory effects .

Research Advancements and Challenges

  • Analytical Techniques: Ultraperformance LC-MS/MS has differentiated this compound from analogues via diagnostic fragments (e.g., m/z 345 for this compound vs. m/z 361 for gitoxigenin) .
  • Synthetic Modifications : Dehydroadynerigenin derivatives show promise in reducing toxicity while maintaining efficacy, though scalability remains a hurdle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adynerigenine
Reactant of Route 2
Adynerigenine

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